Sulfadimethoxine D4 N4-Acetate
Description
Contextualization within Sulfonamide Chemical Biology and Analytical Chemistry
Sulfonamides are a class of synthetic antimicrobial agents that have been used extensively in both human and veterinary medicine for the prevention and treatment of bacterial infections. imeko.orgethz.ch They function by inhibiting dihydropteroate (B1496061) synthase, an enzyme critical for folic acid synthesis in bacteria. smolecule.comnih.gov The widespread use of sulfonamides has led to concerns about their residues in food products and the environment, necessitating the development of sensitive and reliable analytical methods for their detection and quantification. imeko.orgethz.chnih.gov
In the fields of analytical chemistry and chemical biology, accurately measuring the concentration of sulfonamides and their metabolites in complex matrices like tissues, plasma, and environmental samples is a significant challenge. nih.govoup.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for this purpose due to its high sensitivity and specificity. nih.govgrupobiomaster.com The accuracy of LC-MS/MS quantification, however, can be affected by various factors, including sample loss during preparation and matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte. scispace.comscioninstruments.com To overcome these issues, internal standards are employed. Sulfadimethoxine (B1681780) D4 N4-Acetate serves as such a standard, specifically for the analysis of the N4-acetylated metabolite of sulfadimethoxine. pharmaffiliates.com
Rationale for Deuterium (B1214612) and N4-Acetate Labeling in Advanced Research
The specific labeling of Sulfadimethoxine D4 N4-Acetate is not arbitrary; each modification serves a distinct and critical purpose in advanced research applications, particularly in quantitative analysis and metabolic studies.
Deuterium (D4) Labeling : The incorporation of four deuterium (D) atoms, which are stable isotopes of hydrogen, creates a molecule that is chemically and physically almost identical to its unlabeled counterpart. nih.govrsc.org However, it has a higher molecular weight. In mass spectrometry, this mass difference allows the labeled standard to be easily distinguished from the unlabeled analyte. nih.gov When used as an internal standard, the deuterated compound is added to a sample at a known concentration before processing. lgcstandards.com Because it behaves nearly identically to the target analyte during extraction, chromatography, and ionization, it can effectively compensate for variations in sample recovery and matrix effects. scispace.comscioninstruments.com This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis, providing significantly enhanced accuracy and precision. smolecule.commusechem.com The use of deuterium-labeled compounds is a well-established strategy to improve the reliability of bioanalytical assays. nih.gov
N4-Acetate Labeling : Sulfadimethoxine, the parent drug, undergoes metabolism in the body, with one of the major transformation pathways being acetylation at the N4-position of the aniline (B41778) group to form N(4)-Acetylsulfadimethoxine. nih.govnih.gov This metabolite is a key compound to monitor in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov Therefore, this compound is specifically designed as a labeled internal standard for the quantification of this N(4)-Acetylsulfadimethoxine metabolite. pharmaffiliates.compharmaffiliates.com Its use allows researchers to accurately track the formation and elimination of this specific metabolite, providing crucial insights into the drug's metabolic fate. smolecule.commdpi.com
Significance of Stable Isotope-Labeled Compounds in Modern Scientific Inquiry
Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable tools in modern science. Their fundamental advantage lies in their ability to act as tracers and internal standards without the safety concerns associated with radioactive isotopes. rsc.orgmusechem.com
The use of SIL internal standards is integral to enhancing the sensitivity, accuracy, and reproducibility of analytical measurements, especially in mass spectrometry. scioninstruments.commusechem.com They provide a precise reference point that corrects for procedural variability, ensuring that the data generated is reliable and consistent. lgcstandards.commusechem.com This is crucial for method validation and quality control in high-throughput analytical environments. musechem.com
Beyond quantitative analysis, SIL compounds are vital for elucidating metabolic pathways. mdpi.comresearchgate.net By introducing a labeled compound into a biological system, scientists can trace its journey and identify the various metabolites that are formed. smolecule.comresearchgate.net This approach has been fundamental in drug development for understanding how drug candidates are processed by the body and for identifying potential metabolites of concern. nih.govmdpi.com The ability to precisely quantify analytes and their metabolites using SIL standards ensures that data from pharmacokinetic, toxicological, and environmental studies are accurate and defensible. rsc.orgmusechem.com
Data Tables
Table 1: Chemical Properties of this compound
This interactive table provides key chemical data for this compound.
| Property | Value | Source(s) |
| Analyte Name | This compound | pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₁₄D₄H₁₂N₄O₅S | pharmaffiliates.comlgcstandards.compharmaffiliates.com |
| Molecular Weight | 356.39 | pharmaffiliates.comlgcstandards.compharmaffiliates.com |
| Accurate Mass | 356.109 | lgcstandards.comlgcstandards.com |
| Synonyms | N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide-D4; N4-Acetylsulfadimethoxine-D4 | pharmaffiliates.com |
| Application | Labeled analogue of Sulfadimethoxine N4-Acetate for use as an internal standard. | pharmaffiliates.com |
Table 2: Compound Names Mentioned in this Article
Properties
Molecular Formula |
C₁₄H₁₂D₄N₄O₅S |
|---|---|
Molecular Weight |
356.39 |
Synonyms |
N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide-D4; _x000B_4’-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide-D4; N4-Acetyl-2,4-dimethoxy-6-sulfanilamidopyrimidine-D4; N4-Acetylsulfadimethoxine-D4; N4-Acetylsulfadimethoxypyrimidine-D |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Sulfadimethoxine D4 N4 Acetate
Strategies for Deuterium (B1214612) Labeling in Sulfonamide Derivatives
The incorporation of deuterium into sulfonamide derivatives can be achieved through various synthetic approaches, primarily categorized as hydrogen/deuterium exchange reactions and complete synthesis using isotopically enriched starting materials. acanthusresearch.com
Hydrogen-Isotope Exchange (HIE) Reactions:
Late-stage deuterium labeling via HIE is often the most direct and efficient method. acs.org This approach involves the exchange of hydrogen atoms for deuterium on a pre-existing molecule. Several catalytic systems have been developed to facilitate this exchange with high regioselectivity and efficiency.
Iridium-Catalyzed Ortho-Deuteration: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for the ortho-deuteration of aromatic rings directed by a coordinating functional group. acs.orgsnnu.edu.cn For sulfonamides, the sulfonyl group can direct the iridium catalyst to the ortho positions of the aniline (B41778) ring, facilitating the exchange of protons with deuterium from a deuterium source like D₂O. acs.org Recent advancements have led to the development of tethered NHC-phosphine iridium complexes that show improved performance for the deuteration of aryl sulfones under mild conditions. acs.org
Electrochemical Methods: A mild, metal-free electrochemical method has been developed for the selective deuteration of the position alpha to the sulfur atom in sulfonamides. rsc.orgrsc.org This technique utilizes readily available DMSO-d₆ as the deuterium source and a simple two-electrode setup, offering high deuterium incorporation (up to 97%) without the need for transition-metal catalysts. rsc.orgrsc.org
Metallaphotoredox Catalysis: A robust method for synthesizing deuterated alkanes has been developed, which can then be coupled with aryl bromides using metallaphotoredox catalysis. nih.gov This strategy has been successfully applied to the deuteration of complex drug molecules, including Sulfadimethoxine (B1681780). nih.gov
Complete Synthesis with Labeled Building Blocks:
While HIE offers a more direct route, complete synthesis provides greater flexibility in the placement and number of isotopic labels. acanthusresearch.com This method involves constructing the target molecule from starting materials that already contain the desired isotopes. For Sulfadimethoxine D4, this would likely involve the use of a deuterated aniline precursor.
| Deuteration Strategy | Description | Advantages | Disadvantages |
| Iridium-Catalyzed HIE | Uses an iridium catalyst to exchange hydrogen for deuterium at specific positions, often ortho to a directing group. acs.orgsnnu.edu.cn | Late-stage functionalization, high regioselectivity. acs.org | May require specialized catalysts. |
| Electrochemical HIE | Employs an electric current to facilitate deuterium exchange, often using deuterated solvents as the source. rsc.orgrsc.org | Metal-free, mild conditions, high incorporation rates. rsc.orgrsc.org | May have limited scope for certain positions. |
| Metallaphotoredox Catalysis | Couples deuterated building blocks with the target scaffold using light and a metal catalyst. nih.gov | High functional group tolerance, applicable to complex molecules. nih.gov | Requires synthesis of deuterated synthons. nih.gov |
| Complete Synthesis | Builds the molecule from the ground up using isotopically labeled starting materials. acanthusresearch.com | Precise control over label position and number. acanthusresearch.com | Often involves multi-step synthesis, potentially lower overall yield. |
Synthesis of N4-Acetylated Sulfonamide Analogs
The N4-acetylation of sulfonamides is a well-established metabolic pathway and a common synthetic transformation. karger.com This modification involves the introduction of an acetyl group to the nitrogen atom at the 4-position of the aniline ring.
General Synthetic Routes:
The most common method for N4-acetylation involves the reaction of the primary arylamine of the sulfonamide with an acetylating agent.
Reaction with Acylating Agents: Sulfonamides can be N-acylated using various reagents, including acid anhydrides (like acetic anhydride), acid chlorides (like acetyl chloride), and N-acylbenzotriazoles. dergipark.org.trsemanticscholar.orgresearchgate.net These reactions are typically carried out in the presence of a base, such as triethylamine, pyridine, or sodium hydride, to facilitate the reaction. dergipark.org.trsemanticscholar.org The choice of base and solvent can influence the reaction efficiency. researchgate.net
Lewis Acid Catalysis: Several Lewis acids, including ZnCl₂, MoCl₅, and TiCl₄, have been used to catalyze the N-acylation of sulfonamides. dergipark.org.tr These catalysts can enhance the reactivity of the acetylating agent.
Enzymatic Synthesis: In biological systems, N-acetylation is catalyzed by N-acetyltransferase enzymes using acetyl-CoA as the acetyl donor. karger.com While primarily a metabolic process, enzymatic synthesis can be employed for specific applications.
The synthesis of N4-acetylated sulfonamides is a key step in preparing metabolites and labeled internal standards. karger.com For Sulfadimethoxine D4 N4-Acetate, the deuterated sulfadimethoxine would be subjected to one of these acetylation methods to yield the final product.
| Acetylation Method | Reagents | Conditions | Key Features |
| Using Acid Anhydrides/Chlorides | Acetic anhydride (B1165640) or acetyl chloride, base (e.g., pyridine, triethylamine). dergipark.org.tr | Typically mild, room temperature or gentle heating. | Common, high-yielding, and straightforward. |
| Using N-Acylbenzotriazoles | N-acylbenzotriazoles, base (e.g., NaH). semanticscholar.orgresearchgate.net | Effective for a range of substrates. semanticscholar.orgresearchgate.net | Useful when corresponding acid chlorides are unstable. researchgate.net |
| Lewis Acid Catalysis | Acetylating agent and a Lewis acid (e.g., ZnCl₂). dergipark.org.tr | Can enhance reaction rates and yields. | Provides an alternative to base-mediated methods. |
Chemical and Isotopic Purity Considerations in Labeled Compound Synthesis
Ensuring the chemical and isotopic purity of a labeled compound like this compound is paramount for its use as an internal standard. rsc.orgomicronbio.com The presence of unlabeled species or other impurities can significantly affect the accuracy of quantitative analyses. acanthusresearch.com
Analytical Techniques for Purity Assessment:
A combination of analytical methods is typically employed to determine both chemical and isotopic purity. omicronbio.comselcia.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net It can resolve the mass difference between the labeled and unlabeled compounds and quantify their relative abundance. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate the compound of interest from any impurities before mass analysis. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity of the synthesized compound and determining the position of the isotopic labels. rsc.orgomicronbio.com For deuterium labeling, ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound by separating it from any starting materials, byproducts, or other impurities. omicronbio.comselcia.com
Factors Influencing Purity:
Isotopic Enrichment of Starting Materials: The isotopic purity of the final product is directly dependent on the enrichment of the labeled precursors used in the synthesis. nih.gov
Side Reactions: Incomplete reactions or side reactions during synthesis can lead to chemical impurities.
Isotopic Exchange: The stability of the deuterium labels is crucial. Labels on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) can be lost or exchanged with protons from the solvent or matrix. acanthusresearch.com Therefore, deuterium labels should be placed on non-exchangeable carbon atoms.
A comprehensive certificate of analysis, detailing the chemical and isotopic purity as determined by these methods, is essential for any stable isotope-labeled standard. selcia.com
| Analytical Technique | Purpose | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment and molecular weight confirmation. rsc.orgresearchgate.net | Ratio of labeled to unlabeled compound, confirmation of correct mass. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural integrity and label position. rsc.orgomicronbio.com | Confirmation of the chemical structure and location of deuterium atoms. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity. omicronbio.comselcia.com | Percentage of the desired compound relative to impurities. |
Advanced Analytical Applications of Sulfadimethoxine D4 N4 Acetate
Fundamental Role as an Internal Standard in Quantitative Analysis
Sulfadimethoxine (B1681780) D4 N4-Acetate serves a critical function in analytical chemistry as a stable isotope-labeled (SIL) internal standard. Its primary use is to enhance the accuracy and precision of quantitative methods for determining the presence of its unlabeled counterpart, sulfadimethoxine, and its primary metabolite, N4-acetylsulfadimethoxine, in various complex samples. researchgate.net The incorporation of four deuterium (B1214612) atoms (D4) into the molecule results in a compound with a higher mass but nearly identical physicochemical properties to the analyte of interest. This characteristic is fundamental to its role in correcting for variations and errors that can occur during sample preparation and analysis. oup.com
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. mdpi.com The core principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as Sulfadimethoxine D4 N4-Acetate, to a sample before any processing steps. wikipedia.org This "spike" mixes and equilibrates with the naturally occurring, or "native," analyte in the sample. researchgate.net
Because the labeled standard and the native analyte are chemically identical, they behave the same way during subsequent extraction, purification, and analysis steps. ptb.de Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled internal standard. researchgate.netptb.de The final measurement is not based on the absolute signal intensity of the analyte, but on the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. wikipedia.org This ratio remains constant regardless of sample loss, allowing for highly accurate and precise quantification. ptb.de This makes IDMS one of the most reliable measurement methods in chemistry, capable of compensating for analyte loss at all stages of an analytical procedure. wikipedia.orgresearchgate.net
Integration into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
In modern analytical laboratories, this compound is most commonly employed within Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols. This combination offers exceptional selectivity and sensitivity for detecting trace amounts of substances. waters.com A typical LC-MS/MS workflow begins with the addition of a precise amount of the internal standard to the unknown sample. usda.gov
The sample then undergoes an extraction procedure, for example, solid-phase extraction (SPE), to isolate the analytes of interest from the bulk of the sample matrix. africanfoodsafetynetwork.org Following extraction, the sample extract is injected into a liquid chromatography system. The LC column separates the analyte and the internal standard from other co-extracted compounds based on their chemical properties. africanfoodsafetynetwork.org Ideally, the stable isotope-labeled internal standard co-elutes with the unlabeled target analyte. oup.com
After separation, the compounds enter the tandem mass spectrometer. The instrument first ionizes the molecules and then isolates the specific precursor ions for both the analyte (sulfadimethoxine or its metabolite) and the internal standard (this compound) based on their mass-to-charge (m/z) ratios. These precursor ions are then fragmented, and specific product ions are monitored for each compound. grupobiomaster.com Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations. core.ac.uk
Performance Metrics in Analytical Method Development (e.g., linearity, recovery, sensitivity, limits of quantification)
The use of this compound as an internal standard significantly improves the performance metrics of analytical methods. It ensures the reliability and robustness of the assay across various validation parameters.
Linearity: By normalizing the analyte response to the internal standard response, excellent linearity is typically achieved over a wide concentration range. Calibration curves for sulfadimethoxine using an isotopic internal standard consistently demonstrate high correlation coefficients (r > 0.99). nih.govresearchgate.net
Recovery: The internal standard corrects for losses during sample processing. While absolute recovery of the analyte might vary between samples, the ratio to the internal standard remains consistent, leading to accurate quantification. nih.gov Methods using isotope dilution report satisfactory recoveries, often within the 70-120% range, which is considered acceptable for complex analyses. core.ac.uknih.gov
Sensitivity, Limits of Detection (LOD) and Quantification (LOQ): LC-MS/MS is an inherently sensitive technique. lcms.cz The use of an isotopic internal standard helps to maintain this sensitivity by reducing signal variability caused by matrix effects, thereby allowing for lower and more consistent limits of detection (LOD) and quantification (LOQ). nih.gov
The following table summarizes typical performance metrics for the analysis of sulfonamides in complex matrices using LC-MS/MS with isotope-labeled internal standards.
Data are representative values compiled from studies on sulfonamide analysis in various matrices. nih.govnih.govnih.gov
Addressing Matrix Effects in Complex Sample Analysis through Isotopic Labeling
Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when using electrospray ionization (ESI). core.ac.uk These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). waters.com This can lead to inaccurate and imprecise quantitative results. chromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. oup.comchromatographyonline.com Because the SIL standard is structurally and chemically almost identical to the analyte, it has the same chromatographic retention time and is affected by co-eluting matrix components in the same way. waters.com Therefore, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. oup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, ensuring the accuracy of the final quantitative result. waters.comcore.ac.uk
Quantitative Determination of Sulfadimethoxine and its Metabolites in Diverse Matrices
The robust analytical methods enabled by this compound are applied to quantify sulfadimethoxine and its metabolites, such as N4-acetylsulfadimethoxine, in a wide range of sample types. researchgate.netnih.gov This is crucial for monitoring its presence in both biological and environmental systems.
Environmental Monitoring (e.g., Water Systems, Soil, Sediments)
Sulfonamide antimicrobials, including sulfadimethoxine, are widely used and can enter the environment, posing a risk to ecosystems. nih.gov Consequently, sensitive and reliable methods are required for their detection in environmental matrices such as river water, seawater, soil, and sediments. nih.gov
LC-MS/MS methods incorporating isotope dilution with standards like this compound are ideally suited for this purpose. They provide the necessary sensitivity to detect low concentrations (ng/L levels) and the accuracy to overcome the significant matrix effects associated with environmental samples. nih.gov Studies have successfully applied these methods to determine the concentration of various sulfonamides in different water sources.
The following table presents findings from an environmental monitoring study of sulfonamides in water systems.
Data from a study on the determination of 17 sulfonamides in environmental water using automated solid-phase extraction and LC-MS/MS with isotope-labeled internal standards. nih.gov
These advanced analytical applications underscore the indispensable role of this compound in ensuring accurate and reliable quantification of sulfadimethoxine and its metabolites, particularly in complex environmental samples where precision is paramount.
Food Safety and Residue Analysis (e.g., Aquaculture Products, Livestock Products)
The monitoring of veterinary drug residues in food products is paramount for ensuring consumer safety and facilitating international trade. iaea.org Sulfonamides, including sulfadimethoxine, are widely used in animal husbandry and aquaculture to treat bacterial infections. nih.gov Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities.
Stable isotope-labeled internal standards are the gold standard for the accurate quantification of drug residues by mass spectrometry. This compound, or its closely related analog sulfadimethoxine-d6 (B602557), is employed in methods developed to detect and quantify sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, in animal-derived products. iaea.org By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and analysis can be precisely accounted for.
In a study developing a multiresidue method for 12 antimicrobials in farmed Oreochromis niloticus (Nile tilapia), sulfadimethoxine-d6 was used as an internal standard to enhance method performance for the entire class of sulfonamides analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). iaea.org This approach yielded high recovery rates (84% to 110%) and low limits of quantification (below 4.3 μg/kg), demonstrating the robustness that labeled standards bring to aquaculture product testing. iaea.org Similarly, methods for analyzing sulfadimethoxine in fish feed and fillets rely on LC-MS/MS for sensitive quantification to ensure residues remain below legal limits. nih.govresearchgate.net
Table 1: Application in Food Residue Analysis
| Analyte | Matrix | Internal Standard | Technique | Purpose |
|---|---|---|---|---|
| Sulfonamides | Fish Fillet | Sulfadimethoxine-d6 | LC-MS/MS | Multiresidue quantification iaea.org |
| Sulfadimethoxine | Fish Feed, Fillet | Not Specified | LC-MS/MS | Residue quantification nih.gov |
Biological Research Samples (excluding human clinical data)
In non-clinical veterinary research, understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of drugs like sulfadimethoxine is essential. This compound and its deuterated precursors are invaluable tools in these studies.
For instance, a validated LC/MS/MS method was developed to measure sulfadimethoxine (SDM) and its major metabolite, N4-acetylsulfadimethoxine, in various biological samples from cattle. In this research, deuterated sulfadimethoxine (SDM-d4) served as the internal standard for quantifying both the parent drug and its acetylated metabolite in plasma, urine, oral fluid, and tissue biopsies (kidney and liver). The use of the stable isotope-labeled standard ensured high accuracy and precision, which is critical for constructing reliable pharmacokinetic models.
The study established specific lower limits of quantitation (LLOQ) for both sulfadimethoxine and N4-acetylsulfadimethoxine across different biological matrices, highlighting the sensitivity of the method.
Table 2: Lower Limits of Quantitation (LLOQ) in Bovine Biological Samples Using a Deuterated Internal Standard
| Matrix | LLOQ for SDM | LLOQ for N4-Acetylsulfadimethoxine |
|---|---|---|
| Plasma | 2 ng/mL | 2 ng/mL |
| Urine | 100 ng/mL | 100 ng/mL |
| Oral Fluid | 5 ng/mL | 5 ng/mL |
| Kidney (cortex) | 10 ng/g | 10 ng/g |
| Liver | 10 ng/g | 10 ng/g |
Application in High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) has become an indispensable tool for chemical contaminant analysis in food, offering enhanced specificity and the ability to screen for a wide array of compounds simultaneously. researchgate.net Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula, thereby increasing confidence in its identification. ual.es
In this context, labeled internal standards like this compound are crucial. While HRMS can distinguish analytes from matrix interferences based on accurate mass, variations in sample matrix and ionization efficiency can still affect signal intensity. The co-eluting, isotopically labeled standard experiences the same matrix effects and ionization suppression or enhancement as the target analyte, enabling precise and accurate quantification that would otherwise be challenging. ual.es
Quadrupole-Time-of-Flight (Q-TOF) and TOF mass spectrometers are powerful HRMS platforms used in food safety and research. researchgate.net These instruments provide high resolving power (typically >10,000), which is the ability to distinguish between ions of very similar mass-to-charge ratios. ual.es This capability is critical for avoiding isobaric interferences—when a matrix compound has the same nominal mass as the analyte—which can lead to false positives in lower-resolution instruments. ual.es
When analyzing for sulfadimethoxine residues, the use of a deuterated standard like this compound with a Q-TOF system offers several advantages:
Confident Identification: The accurate mass measurement of both the analyte and the internal standard confirms their presence.
Accurate Quantification: The ratio of the analyte signal to the labeled standard signal provides reliable quantification, correcting for matrix effects.
Structural Confirmation: In MS/MS mode, the fragmentation patterns of both the native and labeled compounds can be compared, providing further structural confirmation.
This approach is central to developing robust, multiresidue screening methods for veterinary drugs in complex matrices like milk and meat. researchgate.net
Utility in Compound-Specific Stable Isotope Analysis (CSIA)
Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical technique used to determine the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific compound. nih.gov This provides a unique isotopic signature that can be used to trace the origin, fate, and transformation pathways of environmental contaminants, including pharmaceuticals like sulfonamides. nih.govnih.gov While this compound is an artificially enriched compound used as an internal standard, the techniques employed in CSIA are directly relevant to analyzing sulfadimethoxine at its natural isotopic abundance.
Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for CSIA. When coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), it can measure subtle variations in the isotope ratios of specific compounds in a sample. nih.gov These variations, or isotopic fractionation, occur during chemical and biological processes, causing the product of a reaction to be isotopically different from the reactant.
For sulfonamides like sulfadimethoxine, which are polar and not directly amenable to GC analysis, a derivatization step is required. nih.gov A recent study developed a method for nitrogen stable isotope analysis (δ¹⁵N) of several sulfonamides, including sulfadimethoxine, using (trimethylsilyl)diazomethane as a derivatization reagent followed by GC-IRMS. nih.govnih.gov
This CSIA method demonstrated its utility by showing it was possible to distinguish sulfamethoxazole (B1682508) from different commercial suppliers based on their unique δ¹⁵N signatures. nih.govnih.gov The same principle applies to sulfadimethoxine, allowing researchers to potentially differentiate between sources of contamination (e.g., livestock farming vs. aquaculture) and to quantify its degradation in the environment.
Table 3: Methodological Details for Nitrogen CSIA of Sulfonamides
| Parameter | Details | Reference |
|---|---|---|
| Technique | Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (Derivatization-GC-IRMS) | nih.govnih.gov |
| Derivatization Reagent | (Trimethylsilyl)diazomethane | nih.gov |
| Target Isotopes | ¹⁵N/¹⁴N (expressed as δ¹⁵N) | nih.gov |
| Application | Source apportionment, degradation studies | nih.gov |
| Quantification Limit (Sulfadimethoxine) | 5 nmol N on column | nih.gov |
By measuring shifts in the isotopic signature of sulfadimethoxine in environmental or biological samples, CSIA provides a powerful tool to understand its environmental journey and transformation processes, complementing traditional concentration-based measurements. nih.gov
Research on Metabolic Fate and Biotransformation Pathways of Sulfonamides Using Labeled Analogs
Elucidation of Sulfadimethoxine (B1681780) Metabolic Transformations
Sulfadimethoxine undergoes several key metabolic transformations that vary significantly across different species. The primary pathways involve acetylation and glucuronidation, which alter the compound's structure, solubility, and biological activity. nih.govmerckvetmanual.com In humans, the principal metabolic routes are N4-acetylation and N1-glucuronidation. nih.govnih.gov This can lead to the formation of a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide. nih.gov While these are the main pathways in primates, other species may also utilize O-dealkylation. nih.govnih.govnih.gov
Species-specific differences are a hallmark of sulfadimethoxine metabolism. For instance, dogs are known to have a limited capacity for acetylating sulfonamides and consequently excrete a large portion of the drug unchanged in their urine. merckvetmanual.comwikipedia.org In contrast, pigs readily form the N4-acetylsulfonamide. nih.gov The channel catfish also metabolizes sulfadimethoxine, with the N-acetyl-metabolite accumulating in the bile. nih.gov
N4-acetylation, the addition of an acetyl group to the N4-amino group of the sulfanilamide (B372717) structure, is a crucial metabolic pathway for sulfadimethoxine in many animals. merckvetmanual.com In vitro studies using primary cultures of pig hepatocytes have confirmed the formation of N4-acetylsulfadimethoxine. nih.gov Interestingly, these studies also revealed that the process is reversible, with the acetylated metabolite capable of being deacetylated back to the parent compound. The balance between acetylation and deacetylation can differ based on the specific sulfonamide's molecular structure. nih.gov
In humans, acetyltransferase activity is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes. This directly impacts sulfadimethoxine's pharmacokinetics. Fast acetylators exhibit a shorter half-life for both the parent sulfadimethoxine (27.8 ± 4.2 hours) compared to slow acetylators (36.3 ± 5.4 hours). nih.gov Similarly, the half-life of the N4-acetyl conjugate is also shorter in fast acetylators. nih.gov
Besides acetylation, conjugation with glucuronic acid is another major metabolic route. N1-glucuronidation, where a glucuronide moiety is attached to the N1-nitrogen of the pyrimidine (B1678525) ring, is particularly prominent in humans and monkeys, where the resulting N1-glucuronide is the major urinary metabolite. nih.govnih.gov This pathway significantly alters the physicochemical properties of the drug, causing a notable 75% decrease in its binding to plasma proteins. nih.gov In contrast, the N4-acetyl metabolite retains a high protein binding of 99%. nih.gov
The N1-glucuronide is the primary metabolite found in rat bile. nih.gov While it is a major metabolite in primates, it is found only in small amounts in the urine of rats, dogs, and guinea pigs, and is reportedly absent in rabbit urine. nih.gov
| Metabolite | Species of Prominence | Key Finding |
| N4-Acetylsulfadimethoxine | Humans, Pigs, Rabbits, Guinea Pigs | A major metabolic pathway; formation rate is influenced by acetylator phenotype in humans. nih.govnih.govnih.gov |
| Sulfadimethoxine N1-Glucuronide | Humans, Monkeys, Rats (bile) | The major metabolite in primate urine; significantly reduces plasma protein binding. nih.govnih.gov |
| Unchanged Sulfadimethoxine | Dogs | Dogs have poor acetylation capacity, leading to excretion of the parent drug. nih.govwikipedia.org |
In Vitro and Ex Vivo Models for Metabolic Studies
To investigate these complex metabolic pathways without in vivo animal studies, researchers utilize various in vitro and ex vivo models. These systems provide a controlled environment to study specific enzymatic reactions and cellular processes.
Primary cultures of pig hepatocytes have proven to be a valuable tool for studying the biotransformation of sulfonamides like sulfadimethoxine. nih.gov Studies with these cell cultures have successfully demonstrated the formation and subsequent deacetylation of N4-acetylsulfonamides, with results that correspond well with in vivo findings in pigs. nih.gov
Liver microsomes and homogenates are another critical in vitro model. These preparations contain many of the drug-metabolizing enzymes found in the liver. For example, monkey liver homogenates, when fortified with the necessary cofactor UDP-glucuronic acid, have been shown to synthesize sulfadimethoxine N1-glucuronide from the parent drug. nih.gov Rat liver homogenates also possess this capability, albeit to a lesser extent, while rabbit liver appears unable to perform this specific conjugation. nih.gov
Application in Environmental Biotransformation and Degradation Studies
The widespread use of sulfadimethoxine in veterinary medicine leads to its excretion and introduction into the environment, primarily through manure applied to agricultural lands. nih.govusda.gov Understanding its fate in these systems is crucial for assessing environmental risk. Labeled compounds are essential in these studies to trace the degradation and transformation of the parent molecule.
Biodegradation by microorganisms is a significant factor in the environmental breakdown of sulfadimethoxine. nih.govresearchgate.net Studies have shown that the degradation rate is substantially lower in sterile manure compared to nonsterile manure, highlighting the critical role of microbial activity. nih.govresearchgate.net However, the bioactivity of these degrading microorganisms can be inhibited by high initial concentrations of the antibiotic. researchgate.netusda.govnih.gov
The degradation of sulfadimethoxine varies depending on the environmental compartment.
Manure and Soil: In manure, degradation is influenced by several factors. nih.govresearchgate.net Increased moisture and temperature accelerate the breakdown process. nih.govusda.govresearchgate.net When manure containing sulfadimethoxine is applied to soil, the degradation continues, though it is often slower than in manure alone. usda.govacs.org The rate of degradation in soil can be enhanced by increasing the manure content. usda.govacs.org This suggests that sulfadimethoxine may become more persistent if it leaches from manure into the broader soil environment. usda.govnih.gov
| Environmental Factor | Effect on Sulfadimethoxine Degradation in Manure |
| Microbial Activity | Primary driver of degradation; sterilization significantly slows the process. nih.govresearchgate.net |
| Initial Concentration | Higher concentrations can inhibit microbial activity, reducing the degradation rate. nih.govresearchgate.net |
| Moisture | Increased moisture enhances degradation. nih.govusda.govresearchgate.net |
| Temperature | Higher temperatures increase the degradation rate. nih.govusda.govresearchgate.net |
Aquatic Environments: In lake water, sulfadimethoxine was found to degrade with half-lives ranging from 10.5 to 12.9 days. nih.gov Sterilization of the water significantly increased these half-lives to between 31.9 and 49.8 days, again confirming the importance of biodegradation. nih.gov In lake sediments, both abiotic and biotic processes contribute to its transformation. nih.gov Furthermore, microalgae have demonstrated the ability to biodegrade sulfadimethoxine. Studies with Chlorella sp. L38 showed that a primary metabolic pathway was deamination, leading to the formation of hydroxyl and amino compounds. nih.gov Chemical oxidation, for example by potassium permanganate, has also been investigated as a potential removal method in aquatic systems. epa.gov
A significant process in the environmental fate of sulfonamides in soil is the formation of non-extractable residues (NERs), also known as bound residues. nih.gov NERs are parent compounds or their metabolites that cannot be removed from the soil matrix using standard extraction methods without fundamentally altering the residue or the matrix itself. ecetoc.org
Research on the related sulfonamide, sulfadiazine, shows that these NERs have a very high affinity for the soil matrix. nih.govnih.gov Once formed, these residues are strongly bound and show minimal remobilization. nih.gov Studies demonstrated that only very small amounts (<3%) of these bound residues were released during subsequent testing with activated sludge or taken up by plants (Brassica rapa). nih.gov Further analysis revealed that the sulfonamide residues become rapidly integrated into soil organic matter, specifically co-eluting with humic substances like fulvic and humic acids. nih.gov This strong binding suggests that the bioavailability and potential ecological risk of NERs are substantially lower than that of the extractable parent compound.
Contributions to Metabolic Flux Analysis (MFA) Research
The use of stable isotope-labeled (SIL) analogs of sulfonamides, such as Sulfadimethoxine D4 N4-Acetate, represents a significant advancement in the quantitative understanding of metabolic pathways through Metabolic Flux Analysis (MFA). MFA is an experimental technique used to quantify the rates (fluxes) of intracellular metabolic reactions. wikipedia.org By introducing a labeled substrate into a biological system, researchers can trace the path of the labeled atoms through the metabolic network, providing a detailed snapshot of cellular metabolism. wikipedia.orgplos.org
The application of MFA, particularly ¹³C-MFA, has become a powerful tool for elucidating the central metabolism of cells and understanding how xenobiotics like sulfonamides are processed. wikipedia.orgnih.gov While traditionally used for mapping endogenous metabolic pathways, the principles of MFA are increasingly applied to study the biotransformation of pharmaceutical compounds. In this context, labeled sulfonamides serve as tracers to quantify the flux through various detoxification and biotransformation pathways.
Detailed research findings from studies using labeled compounds have elucidated the quantitative importance of different metabolic routes for sulfonamides. The primary biotransformation pathways for sulfonamides include N-acetylation, hydroxylation, and cleavage of the sulfonamide bond. nih.govresearchgate.netdomainex.co.uk Isotope labeling allows for the precise measurement of the rate at which the parent drug is converted into each metabolite. For example, by using a ¹³C-labeled sulfonamide, the distribution of the ¹³C label in the resulting metabolites can be measured by mass spectrometry or NMR, allowing for the calculation of the flux through each specific reaction. wikipedia.org
The data generated from such studies are crucial for developing predictive models of drug metabolism. By understanding the metabolic fluxes in vitro (e.g., in liver microsomes or hepatocytes), researchers can better predict the in vivo pharmacokinetics of a drug. chemrxiv.org
Below are interactive tables summarizing key aspects of labeled sulfonamide analogs in metabolic research and their application in MFA.
Table 1: Applications of Stable Isotope-Labeled Sulfonamides in Metabolic Studies
| Labeled Analog Type | Isotope | Application in Metabolic Research | Research Findings & Contributions |
| Parent Drug Analogs | ¹³C, ¹⁵N | Tracing biotransformation pathways; Quantifying metabolic flux through competing reactions (e.g., acetylation vs. hydroxylation). nih.gov | Enables precise quantification of pathway utilization, revealing the primary routes of detoxification and identifying potential metabolic bottlenecks. plos.org |
| Metabolite Standards | ¹³C, ¹⁵N, ²H (D) | Serving as internal standards for the accurate quantification of metabolites in biological matrices (e.g., plasma, urine). chemrxiv.org | Improves the accuracy and precision of bioanalytical methods for pharmacokinetic and metabolic profiling studies. |
| Mechanism-Based Probes | ¹⁸O | Investigating the mechanisms of enzymatic reactions, such as those catalyzed by Cytochrome P450 enzymes. researchgate.netchemrxiv.org | Helps elucidate the chemical steps involved in metabolite formation, such as identifying the source of oxygen atoms in hydroxylation reactions. researchgate.net |
Table 2: Representative Metabolic Fluxes in Sulfonamide Biotransformation
| Biotransformation Pathway | Description | Typical Flux Contribution (Illustrative) | Method of Quantification |
| N4-Acetylation | Addition of an acetyl group to the N4-amino group, a primary detoxification pathway for many sulfonamides. researchgate.net | 40-60% | ¹³C-MFA using labeled parent drug; LC-MS/MS quantification using labeled internal standards. |
| Ring Hydroxylation | Hydroxylation of the aromatic or heterocyclic ring, often mediated by Cytochrome P450 enzymes. nih.govresearchgate.net | 15-30% | ¹³C-MFA; Analysis of labeled metabolite patterns. |
| N-Glucuronidation | Conjugation with glucuronic acid, increasing water solubility for excretion. | 5-15% | LC-MS/MS quantification. |
| Sulfonamide Bond Cleavage | Cleavage of the S-N bond, which can sometimes lead to the formation of reactive metabolites. domainex.co.uk | < 5% | Tracing of labeled fragments via mass spectrometry. |
The integration of stable isotope labeling with MFA provides a robust framework for dissecting the complexities of sulfonamide metabolism. This approach moves beyond qualitative description to a quantitative and dynamic understanding of how these important drugs are processed in biological systems.
Emerging Research Directions and Future Perspectives for Labeled Sulfonamide Analogs
Innovations in Analytical Method Development for Trace Analysis
The demand for highly sensitive and reliable analytical methods for detecting trace levels of sulfonamides in various matrices, such as food products and environmental samples, has spurred significant innovation. Isotopically labeled internal standards are central to these advancements, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sulfadimethoxine (B1681780) D4 N4-Acetate serves as an ideal internal standard for the quantification of sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine. Its utility lies in its chemical similarity to the analyte of interest, while its mass difference, due to the deuterium (B1214612) labels, allows for clear differentiation by the mass spectrometer. This approach, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Recent research highlights the development of multi-residue methods capable of simultaneously detecting a wide range of veterinary drugs, including numerous sulfonamides, in complex matrices like milk, eggs, and animal tissues. nih.govresearchgate.netrsc.org These methods often employ advanced sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) to isolate analytes prior to LC-MS/MS analysis. nih.gov The inclusion of labeled standards like Sulfadimethoxine-d4 is critical for achieving the low limits of quantification (LOQ) required to meet regulatory standards. researchgate.net For instance, methods have been validated with LOQs for sulfonamides ranging from 0.10 to 0.55 µg/kg in baby foods, demonstrating the high sensitivity achievable. nih.gov
| Analytical Technique | Matrix | Internal Standard Example | Typical Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Bovine Plasma, Urine, Tissues | Sulfadimethoxine-d4 | Not Specified | researchgate.net |
| UHPLC-Orbitrap-MS | Baby Foods | Labeled Analogs | 0.10–0.55 μg/kg | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Eggs | Labeled Analogs | 0.01–0.28 μg/kg (LOD) | rsc.org |
Expanding the Scope of Isotopic Labeling in Chemical Biology and Environmental Forensics
The application of isotopically labeled compounds extends beyond quantitative analysis into the realms of chemical biology and environmental forensics. researchgate.net In chemical biology, labeled molecules are used as tracers to elucidate metabolic pathways and understand drug-target interactions. Environmental forensics utilizes these compounds to track the fate and transport of pollutants in the environment, identify contamination sources, and apportion liability. confex.comopenaccesspub.org
The synthesis of sulfonamides labeled with stable isotopes like carbon-13 (¹³C) or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) on the phenyl ring has been developed for use in environmental studies. nih.gov These labeled compounds allow researchers to trace the degradation, transformation, and bioaccumulation of sulfonamide antibiotics in complex environmental systems such as soil and water. nih.gov The use of ¹⁴C-tracers is particularly advantageous for its low detection limits and utility in studying mineralization and the formation of non-extractable residues. nih.gov
Sulfadimethoxine D4 N4-Acetate, while primarily a mass spectrometry standard, represents the class of labeled analogs that are crucial for these fields. For instance, studying the environmental degradation of N-acetylated sulfonamide metabolites, which can revert to the more active parent compound, is critical for a complete environmental risk assessment. A labeled version of the metabolite allows for its unambiguous tracking amidst a complex mixture of environmental molecules. This helps in building a comprehensive picture of the pollutant's lifecycle.
Role in Mechanistic Studies of Chemical Reactions and Biotransformation
Understanding the biotransformation of pharmaceuticals is fundamental to drug development and toxicology. Labeled analogs are powerful tools for unraveling the mechanisms of these metabolic reactions. The biotransformation of sulfadimethoxine, for example, primarily involves N4-acetylation. nih.gov
By using a deuterium-labeled parent compound, researchers can precisely track the formation of metabolites. Studies with primary pig hepatocytes have shown that sulfadimethoxine is converted to its N4-acetylsulfonamide. nih.gov Interestingly, these studies also revealed that the acetylated metabolites can be deacetylated back to the parent sulfonamide. nih.gov Employing a labeled compound like this compound in such in vitro systems would allow for a direct and unambiguous measurement of the deacetylation rate, providing crucial data for pharmacokinetic and pharmacodynamic models.
Furthermore, labeled compounds are invaluable in studying the mechanisms of chemical reactions. For instance, they can help determine whether a specific bond is broken during a reaction by observing the retention or loss of an isotopic label. This provides deep insights into reaction pathways and the formation of intermediates, which is essential for optimizing synthetic routes or understanding toxicological mechanisms related to metabolic activation. nih.gov
| Reaction | Description | Significance | Role of Labeled Analog |
|---|---|---|---|
| N4-Acetylation | Addition of an acetyl group to the N4-amino group of the sulfonamide. | Primary metabolic pathway for sulfadimethoxine. nih.gov | Tracks the formation of the acetylated metabolite from the parent drug. |
| Deacetylation | Removal of the acetyl group, reverting the metabolite to the parent compound. | Contributes to the overall pharmacokinetic profile. nih.gov | Allows for precise measurement of the conversion rate of the metabolite back to the active drug. |
Advancements in High-Throughput Screening and Automation in Isotope Dilution Methods
The demand for increased sample throughput in food safety and environmental monitoring has driven the development of high-throughput screening (HTS) and automated analytical methods. nih.govhilarispublisher.com HTS allows for the rapid testing of a large number of samples, which is essential for effective monitoring programs. azolifesciences.com
Automation of sample preparation, such as the QuEChERS method, has become increasingly common. chromatographyonline.com Systems like the AutoMate-Q40 can automate the entire QuEChERS workflow, reducing manual labor and improving the consistency and repeatability of extractions. chromatographyonline.com When these automated extraction systems are coupled with LC-MS/MS, a high-throughput analytical pipeline is created.
Isotope dilution methods are perfectly suited for this automated, high-throughput environment. The addition of an internal standard, like this compound, at the beginning of the automated sample preparation process ensures that any variability introduced by the system is accounted for, leading to highly accurate and reliable results. researchgate.net This integration of automation and isotope dilution is critical for laboratories that need to process hundreds or thousands of samples efficiently while maintaining high data quality. chromatographyonline.compharmtech.com The continued development of robotics, automated liquid handling systems, and sophisticated data analysis software will further enhance the capabilities of these high-throughput platforms. azolifesciences.comresearchgate.net
Q & A
Q. How can researchers accurately characterize the physicochemical properties of Sulfadimethoxine D4 N4-Acetate?
- Methodological Answer : Begin by determining solubility in aqueous buffers (e.g., pH 7.4) using gravimetric or spectrophotometric methods, as solubility data at physiological pH (1.9 × 10⁻¹ g/L) is critical for bioavailability studies . Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), focusing on the N4-acetyl and dimethyl substituents. Cross-reference melting point data (352.37°C) with differential scanning calorimetry (DSC) to verify purity .
Q. What validated analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Shielded column liquid chromatography (LC) with UV detection is effective for quantifying the compound and its metabolites in complex matrices like milk. Use ethanol-acetic acid (97:3, v/v) for extraction to minimize matrix interference. Validate the method by spiking samples with deuterated internal standards (e.g., D4-labeled analogs) to account for recovery variability . Calibration curves should cover 0.1–50 µg/mL, with precision (RSD < 5%) and accuracy (90–110%) verified via triplicate analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct a systematic review of existing literature using databases like PubMed and TOXLINE, filtering studies by solvent type, temperature, and pH. For example, discrepancies in solubility may arise from differences in buffer ionic strength or measurement techniques (e.g., shake-flask vs. HPLC methods). Replicate key studies under standardized conditions (25°C, pH 7.4) and perform statistical meta-analysis (e.g., random-effects model) to identify outliers .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vitro?
- Methodological Answer : Use primary hepatocyte cultures or microsomal fractions to assess phase I (hydroxylation) and phase II (acetylation, glucuronidation) metabolism. Incubate the compound (10–100 µM) with NADPH-regenerating systems and monitor metabolite formation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymatic contributions. Compare results to in vivo pharmacokinetic data to validate relevance .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement orthogonal analytical methods (e.g., HPLC purity > 98%, Karl Fischer titration for moisture content) during quality control. Track synthetic intermediates using thin-layer chromatography (TLC) to identify side products (e.g., incomplete acetylation). For isotopic purity (D4 labeling), use mass isotopomer distribution analysis (MIDA) and report deviations > 2% .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) are met. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Document synthesis protocols, including reaction times, temperatures, and purification steps, in supplementary materials. Share raw data (e.g., NMR spectra, chromatograms) via repositories like Figshare. For cell-based assays, adhere to MIAME guidelines by reporting cell line authentication (STR profiling) and culture conditions (e.g., serum batch, passage number) .
Interdisciplinary Considerations
Q. What strategies are recommended for integrating this compound research into environmental toxicology models?
- Methodological Answer : Use fugacity modeling to predict environmental partitioning based on log P (octanol-water partition coefficient) and soil adsorption coefficients (Kd). Validate predictions with mesocosm experiments simulating aquatic ecosystems, measuring bioaccumulation in algae (Chlorella vulgaris) and Daphnia magna. Cross-reference toxicity thresholds with regulatory databases (e.g., EPA ECOTOX) .
Ethical and Compliance Guidelines
Q. What ethical protocols apply to in vivo studies of this compound?
- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) under guidelines like ARRIVE 2.0. Justify sample sizes via power analysis and minimize suffering using humane endpoints (e.g., 20% weight loss). For rodent studies, administer doses via oral gavage with vehicle controls (e.g., 0.5% carboxymethylcellulose) and monitor hematological/clinical chemistry parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
